molecular formula C8H10ClN3 B8561400 Benzeneacetonitrile, 4-hydrazinyl-, hydrochloride (1:1)

Benzeneacetonitrile, 4-hydrazinyl-, hydrochloride (1:1)

Cat. No. B8561400
M. Wt: 183.64 g/mol
InChI Key: OOYLNHYKZWRIHJ-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 4-hydrazinyl-, hydrochloride (1:1) is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
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properties

Product Name

Benzeneacetonitrile, 4-hydrazinyl-, hydrochloride (1:1)

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-(4-hydrazinylphenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c9-6-5-7-1-3-8(11-10)4-2-7;/h1-4,11H,5,10H2;1H

InChI Key

OOYLNHYKZWRIHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NN.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of NaNO2 (80 g, 1.16 mol) was added dropwise to a cooled (-10° C.), stirred, suspension of 4-aminobenzyl cyanide (153.5 g, 1.16 mol) in concentrated HCl (1500 ml), at such a rate that the temperature did not rise above -10° C. The mixture was stirred at -10° C. for 0.25 h before being filtered rapidly under vacuum into an addition funnel. The solution was added portionwise over a 0.25 h period to a rapidly stirred mixture of SnCl2.2H2O (1.05 kg, 4.64 mol) in concentrated HCl (800 ml) keeping the temperature below -5° C. The mixture was allowed to warm to room temperature and stir for 0.25 h before filtering the sandy coloured precipitate under vacuum and washing with ether (5×500 ml). The resultant solid was dried over P2O5 in a vacuum oven (80° C.) for 16 h to give the title compound (213 g, 100%), m.p. 181°-183° C.; 1H NMR (360 MHz, D2O) δ 3.90 (2H, s, CH2); 7.06 (2H, d, J=8.7 Hz, Ar-H); 7.40 (2H, d, J=8.7 Hz, Ar-H).
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
153.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
1.05 kg
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (4.0 g) in water (34 ml) was added dropwise at -5° to -2° to a suspension of 4-aminobenzeneacetonitrile (7.6 g) in concentrated hydrochloric acid (80 ml), and stirring was continued at -2° for 20 min. The mixture was filtered and the filtrate added dropwise at 0° to 5° to a solution of tin (II) chloride dihydrate (65 g) in concentrated hydrochloric acid (130 ml). The mixture was allowed to warm to room temperature overnight (17 h), and the precipitate was filtered off, washed with concentrated hydrochloric acid, cold absolute ethanol, and dry ER, and dried to give the title salt as a powder (6.05 g). m.p. 207°-210° (foams).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

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